Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
Description
Chemical Identity and Classification
Molecular Structure and Nomenclature
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride is a bicyclic organic compound characterized by a seven-membered norbornane framework fused with a hydrazine functional group. Its systematic IUPAC name is This compound, reflecting the bicyclo[2.2.1]heptane backbone and the protonated hydrazine moiety. The molecular formula is C₇H₁₆Cl₂N₂ , with a molecular weight of 199.12 g/mol .
The structural features include:
- A norbornane core (bicyclo[2.2.1]heptane) with two fused cyclohexane rings sharing a common methylene bridge.
- A hydrazine group (-NH-NH₂) attached to the 2-position of the bicyclic system.
- Two hydrochloric acid molecules associated with the hydrazine group, forming the dihydrochloride salt.
The SMILES notation (Cl.Cl.NNC1CC2CCC1C2 ) and InChIKey (RPGSLIJSBHTVPW-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemistry.
| Molecular Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1432680-22-2 | |
| Molecular Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol | |
| SMILES | Cl.Cl.NNC1CC2CCC1C2 |
Historical Context in Bicyclic Chemistry
The synthesis and study of bicyclo[2.2.1]heptane derivatives trace back to early 20th-century investigations into strained hydrocarbon systems. The Diels-Alder reaction, discovered in 1928, became pivotal for constructing norbornene derivatives, which are precursors to norbornane-based compounds. Hydrazine-functionalized bicyclic systems emerged later as intermediates in pharmaceutical and polymer chemistry, leveraging the rigidity of the norbornane scaffold to modulate reactivity.
Key milestones include:
- 1930s : Characterization of norbornane (bicyclo[2.2.1]heptane) as a model for studying bridgehead substituents.
- 1960s : Development of norbornene-based polymers, highlighting the structural stability of bicyclic frameworks.
- 2000s : Application of norbornane hydrazines in biorthogonal labeling and medicinal chemistry.
Relationship to Norbornane Chemistry
Norbornane (C₇H₁₂), the parent hydrocarbon of this compound, shares the same bicyclo[2.2.1]heptane skeleton but lacks functional groups. The introduction of a hydrazine moiety at the 2-position alters electronic and steric properties, enabling unique reactivity:
| Property | Norbornane | Bicyclo[2.2.1]heptan-2-ylhydrazine |
|---|---|---|
| Functional Groups | None | Hydrazine (-NH-NH₂) |
| Solubility | Nonpolar | Water-soluble (dihydrochloride salt) |
| Reactivity | Inert | Nucleophilic hydrazine reactions |
Derivatives like bicyclo[2.2.1]heptan-2-ol (norborneol) and bicyclo[2.2.1]heptan-2-one (norcamphor) demonstrate the versatility of norbornane-based compounds in organic synthesis.
CAS Registry and Identification Parameters
The compound is unambiguously identified by its CAS Registry Number 1432680-22-2 . Additional identifiers include:
- MDL Number : MFCD23701798
- PubChem CID : 256828 (related oxime derivative)
- EC Number : 261-381-9 (for analogous norbornane derivatives)
Physical properties (e.g., melting point, solubility) remain understudied, but its dihydrochloride salt form suggests high polarity and stability in aqueous media.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYBJKQPZBDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique bicyclic structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reacts with reducing agents to yield amines or alcohols.
- Substitution Reactions : Engages in nucleophilic substitution with halogenated compounds, facilitating the introduction of different functional groups.
These reactions highlight its utility in synthetic organic chemistry, enabling the creation of novel compounds with desired properties .
Biological Research
Potential Biological Activity
Research indicates that this compound may interact with various biomolecules, suggesting potential biological activities. Studies have focused on:
- Enzyme Inhibition : The hydrazine group can form covalent bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity.
- Drug Development : Ongoing investigations explore its role as a precursor for developing therapeutic agents targeting specific diseases.
The compound’s interactions at the molecular level could lead to significant advancements in pharmacology and medicinal chemistry .
Medicinal Chemistry
Therapeutic Applications
The compound is under investigation for its therapeutic potential, particularly as a precursor for synthesizing pharmaceutical compounds. Its unique structure may contribute to:
- Anticancer Agents : Preliminary studies suggest that derivatives of bicyclo[2.2.1]heptan-2-ylhydrazine could exhibit anticancer properties.
- Neurological Disorders : Research is being conducted to assess its efficacy in treating conditions like depression and anxiety through modulation of neurotransmitter systems.
These applications underscore the compound's promise in drug discovery and development .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its applications include:
- Polymer Additives : Enhancing the properties of polymers through its incorporation into polymer matrices.
- Chemical Intermediates : Serving as an intermediate in synthesizing various industrial chemicals.
Such applications highlight its importance in material science and industrial chemistry .
Table 1: Summary of Applications
Case Study 1: Anticancer Activity
A study explored the synthesis of derivatives from this compound and their effects on cancer cell lines. Results indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further drug development .
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and a key enzyme involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity, leading to altered metabolic states in treated cells, highlighting its potential therapeutic implications .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure may also play a role in its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[2.2.1]heptane Family
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine Hydrochloride
- Structure : Retains the bicyclo[2.2.1]heptane core but substitutes the hydrazine group with a tertiary amine (N,N-diethyl) and a phenyl group at position 3.
- The tertiary amine increases basicity (pKa ~9–10) compared to the hydrazine derivative.
- Applications : Used in neurological disorder research due to its GlyT1 inhibitory activity .
- Synthesis : Prepared via reductive amination of bicyclo[2.2.1]heptan-2-one derivatives .
Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
- Structure : Contains two amine groups at positions 1 and 4 of the bicyclo[2.2.1]heptane scaffold.
- Properties: Higher water solubility (logP ~−1.5) compared to the monohydrazine derivative due to increased polarity.
- Applications : Explored as a chelating agent in metal-catalyzed reactions .
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yliden)hydrazin
- Structure : Features a hydrazine group conjugated to a camphor-derived bicyclo[2.2.1]heptane with methyl substituents.
- Properties : The methyl groups enhance steric bulk, reducing reactivity but improving thermal stability.
- Synthesis: Synthesized via refluxing camphor with hydrazine monohydrate in ethanol (92% yield) .
Hydrazine Derivatives with Alternative Cores
2-Naphthylhydrazine Hydrochloride
- Structure : Aromatic hydrazine derivative with a naphthalene ring.
- Properties : Exhibits strong π-π stacking interactions, useful in dye synthesis. Less rigid than bicyclo[2.2.1]heptane derivatives, leading to lower stereochemical control.
- Applications : Intermediate in the synthesis of azo dyes and pharmaceuticals .
(2-2-Dimethyloxan-4-yl)hydrazine Dihydrochloride
- Structure : Hydrazine linked to a dimethyl-substituted oxane (tetrahydropyran) ring.
- Properties : The oxygen atom in the oxane ring increases polarity (logP ~−0.8), enhancing aqueous solubility.
- Applications : Explored in carbohydrate mimetics and antiviral research .
Pharmacological Relevance of Bicyclo[2.2.1]heptane Derivatives
Bicyclo[2.2.1]heptane derivatives are prominent in drug discovery:
- Cathepsin C Inhibitors: Bicyclo[2.2.1]heptane-based compounds show nanomolar potency against Cathepsin C, a target in chronic obstructive pulmonary disease (COPD) .
- CXCR2 Antagonists: Derivatives like 3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)cyclobut-3-ene-1,2-dione exhibit selective binding to CXCR2, a chemokine receptor implicated in cancer .
Key Differences and Trends
- Rigidity vs. Flexibility : Bicyclo[2.2.1]heptane derivatives offer superior conformational rigidity compared to aromatic or oxane-based analogs, enabling precise molecular recognition .
- Solubility : Hydrazine salts (e.g., dihydrochlorides) generally exhibit higher aqueous solubility than neutral amines, critical for bioavailability .
- Synthetic Complexity : Bicyclo[2.2.1]heptane functionalization often requires multi-step syntheses (e.g., Diels-Alder reactions ), whereas aromatic hydrazines are simpler to prepare .
Biological Activity
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its interactions with various biological systems. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that contributes to its unique pharmacological properties. The compound's structural features allow for specific interactions with biological targets, particularly in the context of receptor antagonism and metabolic stability.
Anticancer Properties
Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as effective anticancer agents. For instance, a compound identified as 2e, which incorporates a bicyclo[2.2.1]heptane moiety, demonstrated significant antagonistic activity against the CXCR2 receptor, which is implicated in cancer metastasis. The IC50 value for this compound was found to be 48 nM, indicating potent activity against pancreatic cancer cell lines (CFPAC1) . The study also emphasized the compound's stability in simulated gastric and intestinal fluids, suggesting favorable pharmacokinetic properties.
Table 1: Summary of Biological Activities of this compound
Genotoxic Effects
Research has also explored the genotoxic potential of bicyclo[2.2.1]heptane derivatives. A study on 2,2'-bis(bicyclo[2.2.1]heptane) revealed that while it does not exhibit alkylating effects, it induces a genotoxic response in bacterial cells, triggering the SOS response pathway due to oxidative stress . This suggests that while the compound may have therapeutic potential, careful evaluation of its safety profile is necessary.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound derivatives:
- CXCR Antagonism : Compound 2e showed a 113-fold selectivity for CXCR2 over CXCR1, indicating its potential as a targeted therapy for metastatic cancers .
- Metabolic Stability : The compound exhibited over 99% stability in human plasma after 45 minutes, which is critical for drug development .
In Vivo Studies
Pharmacokinetic studies in rats demonstrated that compound 2e has a promising profile with a maximum concentration () of 2863 ng/mL after oral administration at a dose of 10 mg/kg, with a half-life () of 2.58 hours . These findings support further exploration of this compound in clinical settings.
Research Implications
The findings surrounding this compound suggest significant potential for development as an anticancer therapeutic agent due to its selective receptor antagonism and favorable pharmacokinetic properties. However, the observed genotoxic effects necessitate comprehensive safety assessments before clinical application.
Q & A
Q. What are the recommended synthetic routes for Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride?
Methodological Answer: Synthesis typically involves functionalization of a bicyclo[2.2.1]heptane scaffold. For example:
Hydrazine introduction : React bicyclo[2.2.1]heptan-2-yl derivatives (e.g., bromides or ketones) with hydrazine hydrate under acidic conditions.
Salt formation : Treat the free hydrazine intermediate with hydrochloric acid to form the dihydrochloride salt.
Purification : Use recrystallization from ethanol/water mixtures (common for hydrazine salts, as seen in phenylhydrazine hydrochloride purification ).
Key considerations : Monitor reaction pH to avoid over-acidification, which may degrade the bicyclic framework. Characterize intermediates via TLC or GC-MS to confirm progress .
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319 hazards ).
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335 ).
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste contractors .
Q. What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR : Analyze - and -NMR spectra for characteristic bicyclic proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) and hydrazine NH signals (δ 4.0–6.0 ppm, broad) .
- Mass spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula (CHN·2HCl, MW 207.1 g/mol).
- Elemental analysis : Validate Cl content (~34.2%) to confirm dihydrochloride formation .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Controlled replication : Reproduce experiments under standardized conditions (e.g., solvent, temperature, catalyst).
Mechanistic studies : Use DFT calculations to model reaction pathways and identify steric/electronic effects from the bicyclic framework .
Cross-validation : Compare results with structurally analogous compounds (e.g., phenylhydrazine dihydrochloride ) to isolate bicyclo-specific factors.
In-situ monitoring : Employ techniques like IR spectroscopy to track intermediate formation during reactions .
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC .
- pH stability : Prepare buffer solutions (pH 1–13) and incubate the compound for 24–72 hours. Quench reactions and quantify intact compound via LC-MS .
- Light sensitivity : Expose samples to UV/visible light and monitor photodegradation products using high-resolution MS .
Q. What strategies optimize synthetic yield in large-scale preparations?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance hydrazine coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reaction kinetics.
- Scale-up adjustments : Ensure efficient cooling during HCl addition to prevent exothermic side reactions .
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. How to develop a validated HPLC method for purity analysis?
Methodological Answer:
Column selection : Use a C18 or HILIC column based on compound polarity.
Mobile phase : Optimize gradients of acetonitrile and ammonium formate buffer (pH 3.5) to resolve impurities.
Detection : Set UV wavelength at 210–230 nm for hydrazine absorption.
Validation : Assess linearity (R > 0.99), LOD/LOQ (<1% impurity), and repeatability (RSD < 2%) per ICH guidelines .
Q. What computational approaches predict the compound’s biological activity?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., monoamine oxidases) using AutoDock Vina .
- ADMET prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .
- QSAR modeling : Correlate structural descriptors (e.g., logP, topological surface area) with experimental bioactivity data .
Q. How to investigate decomposition pathways under oxidative conditions?
Methodological Answer:
Oxidant screening : Treat with HO, KMnO, or O; monitor products via GC-MS or HRMS.
Radical trapping : Add TEMPO to quench free radicals and identify intermediates .
Isotopic labeling : Use -hydrazine to track nitrogen fate during degradation .
Q. What in vitro assays assess the compound’s potential as a enzyme inhibitor?
Methodological Answer:
- Enzyme inhibition : Test against MAO-A/MAO-B using spectrophotometric assays (e.g., kynuramine oxidation ).
- Kinetic analysis : Determine IC and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Cellular models : Use SH-SY5Y neuroblastoma cells to evaluate neurotoxicity and efficacy in physiologically relevant conditions .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
